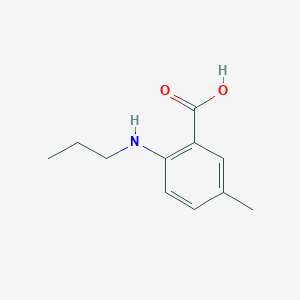

5-Methyl-2-(propylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(propylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-6-12-10-5-4-8(2)7-9(10)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLYOLFBOWPGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586111 | |

| Record name | 5-Methyl-2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893727-34-9 | |

| Record name | 5-Methyl-2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 5 Methyl 2 Propylamino Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 5-Methyl-2-(propylamino)benzoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several strategic disconnections can be proposed, highlighting the key bond formations required for its construction.

The primary disconnections for the target molecule are:

C-N Bond Disconnection (Alkyl Group): The most straightforward disconnection is at the bond between the propyl group and the nitrogen atom. This approach leads to two key synthons: a 2-amino-5-methylbenzoic acid nucleophile and a propyl electrophile. This suggests a synthesis based on the N-alkylation of 2-amino-5-methylbenzoic acid.

C-N Bond Disconnection (Aryl Group): An alternative strategy involves cleaving the bond between the aromatic ring and the nitrogen atom. This retrosynthetic step points towards precursors such as a 2-halo-5-methylbenzoic acid derivative and propylamine (B44156). This pathway is characteristic of transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Functional Group Interconversion: A third approach considers the synthesis of the aminobenzoic acid core itself. This involves disconnecting the amino group, leading back to a precursor like 5-methyl-2-nitrobenzoic acid, which can be reduced to the corresponding amine in a later step.

These disconnections form the basis for the synthetic routes detailed in the subsequent sections.

Figure 1: Key retrosynthetic disconnections for this compound, leading to plausible starting materials.

Figure 1: Key retrosynthetic disconnections for this compound, leading to plausible starting materials.Primary Synthetic Routes to Substituted 2-Aminobenzoic Acids

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing an amino group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. acs.orgnih.gov For the synthesis of a 2-aminobenzoic acid derivative, a starting material such as 2-chloro-5-methylbenzoic acid or 2-fluoro-5-methylbenzoic acid could be reacted with ammonia (B1221849) or an ammonia equivalent. The reaction is typically facilitated by the presence of a strong base and is often performed at elevated temperatures. While the carboxylic acid itself is not strongly electron-withdrawing, SNAr reactions on unactivated rings can be challenging and may require harsh conditions or specialized catalysts. nih.gov A more common approach involves using a precursor with a strong electron-withdrawing group, such as a nitro group, ortho to the leaving group, followed by subsequent reduction.

| Starting Material | Nucleophile | Conditions | Product |

| 2-Halo-5-methylbenzoic acid | Ammonia (NH₃) | High Temperature, Pressure, Base | 2-Amino-5-methylbenzoic acid |

| 2-Fluoro-5-methylnitrobenzene | Ammonia (NH₃) | Polar aprotic solvent (e.g., DMSO) | 2-Amino-5-methylnitrobenzene |

The table above outlines generalized conditions for SNAr reactions leading to the aminobenzoic acid core.

In the context of synthesizing aromatic amines, "reductive approaches" most commonly refer to the reduction of a nitro group. This is a highly reliable and widely used industrial method for preparing anilines from nitroarenes. The synthesis of the 2-amino-5-methylbenzoic acid core can be efficiently achieved by the catalytic hydrogenation of 5-methyl-2-nitrobenzoic acid. sigmaaldrich.com This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. Chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron in acetic acid can also be employed.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product |

| 5-Methyl-2-nitrobenzoic acid | H₂, Pd/C | Ethanol or Methanol | 2-Amino-5-methylbenzoic acid nist.gov |

| 5-Methyl-2-nitrobenzoic acid | SnCl₂·2H₂O | Concentrated HCl | 2-Amino-5-methylbenzoic acid |

| 5-Methyl-2-nitrobenzoic acid | Fe, Acetic Acid | Water/Ethanol | 2-Amino-5-methylbenzoic acid |

The table above summarizes common methods for the reduction of a nitro group to form the primary amine.

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is a premier method for coupling aryl halides or triflates with amines. rsc.org This reaction offers a versatile and high-yielding route to N-aryl amines under relatively mild conditions. To synthesize the core structure of this compound directly, 2-bromo-5-methylbenzoic acid could be coupled with propylamine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org This method constructs the N-aryl bond and introduces the propylamino group in a single step.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| 2-Bromo-5-methylbenzoic acid | Propylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane |

| 2-Chloro-5-methylbenzoic acid | Propylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Butanol |

The table above lists typical components for a Buchwald-Hartwig amination to form N-alkylated aminobenzoic acids.

Derivatization Reactions of this compound

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows for a wide range of derivatization reactions. core.ac.ukscielo.br

Reactions involving the carboxylic acid group:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄).

Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) yields the corresponding amides.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to form esters, amides, or other derivatives.

Reactions involving the secondary amine group:

Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form N-acyl derivatives (amides).

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Reactions involving the aromatic ring:

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. Halogenation or nitration could potentially occur at the positions ortho or para to the activating groups, although steric hindrance and existing substitution patterns will direct the regioselectivity.

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Carboxylic Acid | Amide Coupling | Benzylamine, EDC, HOBt | N-Benzyl Amide |

| Secondary Amine | Acylation | Acetyl Chloride, Pyridine | N-Acetyl Derivative |

| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted Derivative |

The table above provides examples of derivatization reactions for this compound.

Esterification and Amidation at the Carboxyl Group

The carboxylic acid group is a primary site for functionalization in this compound, readily undergoing esterification and amidation reactions to produce a variety of derivatives.

Esterification:

Esterification of this compound can be achieved through several established methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Another effective method is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. This approach is particularly useful for substrates that are sensitive to strong acids.

| Method | Reagents | Typical Conditions | Product |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Methyl 5-methyl-2-(propylamino)benzoate or Ethyl 5-methyl-2-(propylamino)benzoate |

| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature, Anhydrous Solvent | Corresponding Ester |

Amidation:

The synthesis of amides from this compound can also be accomplished through various synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents like DCC, EDC, or newer reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to directly couple the carboxylic acid with an amine. These methods are often preferred due to their mild reaction conditions and high yields.

| Method | Reagents | Typical Conditions | Product |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (R'R"NH) | 1. Reflux2. 0 °C to Room Temperature | N-substituted 5-methyl-2-(propylamino)benzamide |

| Peptide Coupling | Amine (R'R"NH), EDC, HOBt | Room Temperature, DMF or CH₂Cl₂ | N-substituted 5-methyl-2-(propylamino)benzamide |

N-Alkylation and N-Acylation of the Propylamino Functionality

The secondary amine of the propylamino group offers another site for chemical modification through N-alkylation and N-acylation reactions.

N-Alkylation:

N-alkylation introduces an additional alkyl group to the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base, such as potassium carbonate or triethylamine, is necessary to neutralize the hydrohalic acid byproduct. Care must be taken as the carboxylic acid can also be deprotonated by the base. Protecting the carboxyl group as an ester prior to N-alkylation is a common strategy to avoid side reactions.

N-Acylation:

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acyl derivative. This is typically carried out by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is generally high-yielding and proceeds under mild conditions.

| Reaction | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (R-X), K₂CO₃ | DMF, Heat | 2-(N-alkyl-N-propylamino)-5-methylbenzoic acid |

| N-Acylation | Acyl Chloride (RCOCl), Pyridine | CH₂Cl₂, 0 °C to Room Temperature | 2-(N-acyl-N-propylamino)-5-methylbenzoic acid |

Electrophilic Aromatic Substitution on the Benzoic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the activating and directing effects of the existing substituents: the propylamino group and the methyl group.

Both the amino group (-NHR) and the methyl group (-CH₃) are activating groups and ortho-, para-directors. The amino group is a significantly stronger activating group than the methyl group. Therefore, electrophilic substitution will be directed to the positions ortho and para to the propylamino group. The positions are numbered relative to the carboxyl group (C1). The propylamino group is at C2 and the methyl group is at C5.

Position 3: Ortho to the propylamino group and meta to the methyl group.

Position 4: Para to the methyl group and meta to the propylamino group.

Position 6: Ortho to the propylamino group and ortho to the methyl group.

Due to the strong activating effect of the propylamino group, substitution is most likely to occur at positions 3 and 6. Steric hindrance from the adjacent propylamino and carboxyl groups might influence the regioselectivity, potentially favoring substitution at position 3 over position 6.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃). However, the amino group can react with the Lewis acid, often deactivating the ring, so protection of the amino group is typically required.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-methyl-2-(propylamino)benzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-methyl-2-(propylamino)benzoic acid |

Green Chemistry Considerations in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing derivatives of this compound, several green chemistry principles can be applied.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) and DMF with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂. For instance, some amidation and esterification reactions can be performed in aqueous media or under solvent-free conditions. tandfonline.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. The use of solid acid catalysts for esterification, for example, can simplify purification and allow for catalyst recycling.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like direct C-H amination are being explored as they offer high atom economy compared to traditional methods that involve pre-functionalization. acs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Renewable Feedstocks: While not directly applicable to the transformations discussed, a broader green chemistry approach would involve the synthesis of the starting materials from renewable resources rather than petrochemical sources. mdpi.com

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Propylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 5-Methyl-2-(propylamino)benzoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-4. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at position 6 (H-6) would present as a doublet, coupled to H-4. The propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom. The methyl group on the benzene ring would appear as a singlet. The amine (NH) and carboxylic acid (OH) protons would each appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, eleven distinct signals are expected, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. The six aromatic carbons would appear in the typical downfield region for sp² hybridized carbons, with their specific shifts influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the carboxylic acid group. The three carbons of the propyl group and the single carbon of the ring's methyl group would appear in the upfield, aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | Broad s | 1H | COOH |

| ~8.0-9.0 | Broad s | 1H | NH |

| ~7.70 | d | 1H | H-6 |

| ~7.25 | dd | 1H | H-4 |

| ~6.80 | d | 1H | H-3 |

| ~3.20 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.70 | sext | 2H | N-CH₂-CH₂-CH₃ |

| ~1.00 | t | 3H | N-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O |

| ~149.0 | C-2 (C-NH) |

| ~138.0 | C-4 |

| ~135.0 | C-5 (C-CH₃) |

| ~122.0 | C-6 |

| ~115.0 | C-1 (C-COOH) |

| ~112.0 | C-3 |

| ~45.0 | N-CH₂ |

| ~22.0 | Ar-CH₃ |

| ~21.0 | N-CH₂-CH₂ |

| ~11.5 | N-CH₂-CH₂-CH₃ |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons of the propyl group (CH₃ to the central CH₂ and the central CH₂ to the N-CH₂). In the aromatic region, it would confirm the connectivity between H-3 and H-4, and between H-4 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~2.30 ppm would correlate with the carbon signal at ~22.0 ppm, confirming the Ar-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C, long-range correlations). This is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The N-CH₂ protons showing a correlation to the C-2 aromatic carbon.

The H-6 proton showing correlations to the C-2, C-4, and the carboxylic C=O carbons.

The Ar-CH₃ protons showing correlations to the C-4, C-5, and C-6 aromatic carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₁H₁₅NO₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Monoisotopic Mass | 193.1103 u |

| [M+H]⁺ (protonated) | 194.1176 u |

| [M-H]⁻ (deprotonated) | 192.1029 u |

| [M+Na]⁺ (sodiated) | 216.0995 u |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would involve the cleavage of bonds in the propyl group and the loss of functional groups from the aromatic ring. libretexts.org

Key predicted fragmentations for the [M+H]⁺ ion (m/z 194.1) include:

Loss of propene (C₃H₆, 42.05 u): A common fragmentation for N-propyl amines, leading to a fragment ion at m/z 152.07.

Loss of the carboxyl group (COOH, 45.00 u): Cleavage of the C-C bond between the ring and the carboxylic acid, resulting in an ion at m/z 149.12.

Loss of water (H₂O, 18.01 u): From the carboxylic acid group, yielding a fragment at m/z 176.11.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the propyl group, leading to the loss of an ethyl radical (C₂H₅, 29.04 u) to give a fragment at m/z 165.08.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch | Secondary Amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Aliphatic (propyl, methyl) |

| ~3030 | C-H stretch | Aromatic |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1600-1620 | N-H bend | Secondary Amine |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 1150-1250 | C-N stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The benzoic acid chromophore, substituted with an auxochromic amino group and a methyl group, would be expected to show characteristic absorption maxima (λmax). The presence of the amino group at the ortho position typically causes a red shift (shift to longer wavelength) compared to unsubstituted benzoic acid. ias.ac.inresearchgate.net The spectrum would likely display two main absorption bands corresponding to π → π* transitions within the aromatic system.

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the specific compound this compound could be located. As a result, the advanced spectroscopic and structural characterization, including unit cell parameters, crystal packing, and detailed analysis of intermolecular interactions as requested in the outline, cannot be provided.

The generation of an article with the specified sections and subsections requires access to the published crystal structure of this compound. Without this foundational data, a scientifically accurate and detailed analysis of its solid-state structure is not possible.

Information on related benzoic acid derivatives is available, but per the strict instructions to focus solely on this compound, a discussion of analogous compounds would fall outside the specified scope. Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Studies of 5 Methyl 2 Propylamino Benzoic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. For benzoic acid derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(2d,p), are commonly employed to achieve accurate structural predictions. mdpi.comresearchgate.net The optimization process is considered complete when a true energy minimum is found on the potential energy surface.

Once the geometry is optimized, vibrational frequency calculations are performed. A key outcome of this analysis is the confirmation that the optimized structure is a true minimum, which is indicated by the absence of any imaginary frequencies. mdpi.comresearchgate.net These calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. nih.govesisresearch.org For instance, the characteristic vibrational frequencies for the carboxylic acid group, such as the O-H and C=O stretching modes, can be precisely calculated. docbrown.info

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Derivatives Using DFT This table presents typical bond lengths calculated for related benzoic acid structures to illustrate the data obtained from DFT geometry optimization.

| Bond Type | Typical Calculated Bond Length (Å) |

| C=O (carbonyl) | 1.21 - 1.25 |

| C-O (hydroxyl) | 1.35 - 1.38 |

| O-H (hydroxyl) | 0.97 - 1.00 |

| C-N (amino) | 1.38 - 1.44 |

| C-C (aromatic) | 1.39 - 1.41 |

Data synthesized from literature on similar compounds. mdpi.comresearchgate.net

Computational methods are also invaluable for predicting spectroscopic parameters. The magnetic environment around each atom in the optimized molecular structure can be calculated using DFT, which allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can be crucial for interpreting experimental NMR spectra and assigning specific signals to the corresponding protons (¹H NMR) and carbons (¹³C NMR) in 5-Methyl-2-(propylamino)benzoic acid. While generally accurate, computational studies can also help explain anomalous chemical shifts that deviate from standard predictions due to complex electronic or steric effects within the molecule. nih.gov

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method computes the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. dntb.gov.ua These calculations can predict the λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Example of Predicted Spectroscopic Parameters for a Substituted Benzoic Acid This illustrative table shows the type of data generated from computational predictions of spectroscopic parameters.

| Spectrum Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) of -COOH proton | 11.5 - 12.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of -COOH carbon | 170 - 175 ppm |

| UV-Vis | λmax (in solvent) | 290 - 320 nm |

Values are representative examples based on general knowledge and computational studies of similar aromatic carboxylic acids. liverpool.ac.uknih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the propylamino group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

This is often achieved by systematically rotating one or more key dihedral angles (torsion angles) and calculating the molecule's potential energy at each step. The resulting data is used to create a potential energy surface map. The minima on this surface correspond to stable or metastable conformers, while the peaks represent the transition states between them. Such analyses have been performed on structurally related compounds like 3-methyl-2-(phenylamino)benzoic acids, revealing insights into their conformational flexibility. rsc.orguky.edu Understanding the preferred conformations is critical, as it influences the molecule's physical properties, crystal packing, and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

For benzoic acid derivatives, MD simulations can be used to study their stability in aqueous solutions. nih.gov Key parameters analyzed during these simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the radius of gyration, which indicates its compactness. nih.gov Furthermore, MD simulations can elucidate the nature and lifetime of intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and surrounding water molecules, providing a detailed understanding of its solution-phase behavior. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule without the need for laboratory experiments. This in silico approach often involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. dntb.gov.ua These maps provide a clear, intuitive guide to the sites where a molecule is likely to engage in electrophilic or nucleophilic interactions, thereby predicting its reactive behavior.

Table 3: Key Reactivity Descriptors from Computational Analysis This table outlines important parameters calculated to predict the chemical reactivity of a molecule like this compound.

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy means more reactive to electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy means more reactive to nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| MEP Analysis | Identifies sites for nucleophilic (positive potential) and electrophilic (negative potential) attack. |

Information synthesized from general principles of computational reactivity studies. researchgate.netscielo.org.za

Investigation of in Vitro Biological Activities of 5 Methyl 2 Propylamino Benzoic Acid and Its Analogs

General Strategies for In Vitro Biological Screening of Substituted Benzoic Acid Derivatives

The initial assessment of the biological potential of substituted benzoic acid derivatives involves a battery of in vitro screening assays. These assays are designed to efficiently identify and characterize the biological effects of a compound on specific molecular targets or cellular processes. Key strategies include enzyme inhibition assays and receptor binding studies, which provide foundational data on a compound's mechanism of action and potency.

Enzyme Inhibition Assays (e.g., Lipoxygenase)

Enzyme inhibition assays are fundamental for discovering compounds that can modulate the activity of specific enzymes involved in disease pathways. Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov Inhibition of LOXs is a key strategy for developing anti-inflammatory drugs. nih.govnih.gov

The inhibitory activity of benzoic acid derivatives against lipoxygenase is typically determined using a spectrophotometric method. dergipark.org.tr The assay measures the formation of the hydroperoxide product from a substrate like linoleic or arachidonic acid, which can be detected by an increase in absorbance at a specific wavelength (e.g., 234 nm). dergipark.org.tr The potency of an inhibitor is quantified by its IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov Studies have shown that hydroxylated benzoic acid derivatives can exhibit inhibitory effects on LOX. dergipark.org.tr For instance, various natural and synthetic compounds, including benzoic acid itself, have been evaluated for their LOX inhibitory potential, although benzoic acid has demonstrated relatively low activity compared to other compounds in some studies. dergipark.org.tr

Table 1: Example of Lipoxygenase (LOX) Inhibitory Activity of Various Compounds This table is illustrative and presents data for known LOX inhibitors to demonstrate typical findings in such assays.

| Compound | IC50 Value (µM) |

|---|---|

| Quercetin (Standard) | ~7.9 |

| Linoleyl hydroxamic acid (against 15-LOX) | 0.02 |

| Linoleyl hydroxamic acid (against 12-LOX) | 0.6 |

| Linoleyl hydroxamic acid (against h5-LOX) | ~10 |

| Benzoic acid | >100 |

IC50 values represent the concentration required for 50% enzyme inhibition. Data is compiled for illustrative purposes.

Receptor Binding Studies

Receptor binding studies are crucial for understanding how a compound interacts with a specific biological target, such as a protein receptor. These studies can determine the affinity and selectivity of the binding. Techniques like UV-visible titration and spectrofluorimetric titration are commonly employed. rsc.orgnih.gov For example, UV-visible titration has been used to study the binding behavior of substituted benzoic acids with pterin-based receptors, which are relevant due to the presence of the pterin (B48896) moiety in biologically important molecules like folic acid. rsc.org

In other research, substituted benzoic acids have been designed to bind to the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The binding affinity of these compounds is often determined using techniques that measure the displacement of a known fluorescent ligand. The strength of the interaction is typically reported as a binding constant (Kᵢ or Kₐ). rsc.orgnih.gov These studies have shown that substituents on the benzoic acid ring, such as phenethylthio and phenylsulfonamide groups, significantly contribute to the binding potency. nih.gov

Evaluation of Antimicrobial Potential (Bacterial and Fungal Strains)

The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Benzoic acid and its derivatives have long been recognized for their preservative and antimicrobial properties. nih.gov In vitro screening against a panel of clinically relevant bacterial and fungal strains is the primary method for evaluating the antimicrobial potential of new analogs like 5-Methyl-2-(propylamino)benzoic acid.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov The broth microdilution method is a standard technique used to determine MIC values. nih.govnih.gov In this method, serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microplates, which are then inoculated with a standardized suspension of the microorganism. nih.gov

Studies on various benzoic acid derivatives have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov The antimicrobial action is influenced by the type and position of substituents on the benzoic ring. nih.gov For example, some thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown significant activity against Pseudomonas aeruginosa and various fungal species. nih.gov The effectiveness of weak acid preservatives like benzoic acid is often enhanced at a lower pH, as the undissociated form of the acid can more readily diffuse across the microbial cell membrane. nih.govnih.gov

Table 2: Example of Minimum Inhibitory Concentrations (MIC) for Benzoic Acid Derivatives against Various Microorganisms This table is illustrative, showing typical MIC data for this class of compounds.

| Compound/Analog | Microorganism | MIC (µg/mL) |

|---|---|---|

| Benzoic acid | Escherichia coli O157 | 1000 |

| 2-Hydroxybenzoic acid | Escherichia coli O157 | 1000 |

| Benzoic acid derivative 9b | Staphylococcus aureus | 31.2 |

| Benzoic acid derivative 13 | Mycobacterium luteum | 15.6 |

| Benzoic acid derivative 10c | Candida tenuis | 31.2 |

MIC values represent the lowest concentration of the compound that inhibits visible microbial growth. Data is compiled for illustrative purposes from studies on various derivatives. nih.govmdpi.com

Mechanism-of-Action Investigations (e.g., DNA gyrase inhibition)

Identifying the molecular target of an antimicrobial compound is a critical step in its development. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, is a well-validated target for antibacterial drugs. nih.govpatsnap.com This enzyme introduces negative supercoils into DNA, a process necessary for relieving torsional stress during replication and transcription. nih.gov Since DNA gyrase is present in bacteria but not in higher eukaryotes, it represents an attractive target for selective toxicity. nih.gov

Inhibitors of DNA gyrase can act through different mechanisms. Some, like the fluoroquinolones, stabilize the complex between gyrase and cleaved DNA, leading to lethal double-strand breaks. patsnap.comresearchgate.net Others, such as aminocoumarins and certain gallate derivatives, act as ATP-competitive inhibitors, blocking the ATPase activity required for the enzyme's supercoiling function. patsnap.comnih.gov Assays to screen for DNA gyrase inhibition typically measure the enzyme's ability to supercoil relaxed plasmid DNA in the presence of ATP. The inhibition can then be further characterized to determine if it is competitive with ATP. nih.gov Recent studies have identified that simple derivatives of gallic acid, a type of phenolic acid, are potent inhibitors of bacterial DNA gyrase, suggesting that other substituted benzoic acids could function through a similar mechanism. nih.gov

Assessment of Antioxidant Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzoic acid derivatives, particularly those with hydroxyl substitutions (phenolic acids), are known to possess antioxidant properties. mdpi.comscielo.org.za

The antioxidant capacity of this compound and its analogs can be evaluated using several in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.gov

DPPH Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The activity is often expressed as an EC50 value, the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. nih.gov

FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which results in the formation of an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample. nih.gov

Computational studies and experimental data have shown that the antioxidant activity of benzoic acid derivatives is highly dependent on the number and position of hydroxyl and methoxyl groups on the aromatic ring. scielo.org.za For example, protocatechuic acid and gallic acid are known to be potent antioxidants. scielo.org.za The mechanism of action can involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the solvent environment. scielo.org.za

Table 3: Example of Antioxidant Activity of Benzoic Acid Derivatives This table presents illustrative data for known antioxidant benzoic acids.

| Compound | Antioxidant Assay | Result |

|---|---|---|

| Gallic Acid | DPPH (EC50) | ~5 µM |

| Protocatechuic Acid | DPPH (EC50) | ~7 µM |

| Vanillic Acid | DPPH (EC50) | ~15 µM |

| Gallic Acid | FRAP (µM Fe²⁺/µM) | ~2.5 |

| Protocatechuic Acid | FRAP (µM Fe²⁺/µM) | ~2.0 |

EC50 values represent the effective concentration to scavenge 50% of DPPH radicals. FRAP values indicate the ferric reducing ability. Data is compiled for illustrative purposes.

Radical Scavenging Assays (e.g., DPPH, ABTS)

A comprehensive review of the scientific literature did not yield specific data on the radical scavenging activities of this compound or its direct analogs as determined by 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. While numerous studies have evaluated the antioxidant potential of various benzoic acid and anthranilic acid derivatives, research focusing specifically on the N-propylamino substituted 5-methylanthranilic acid scaffold in these radical scavenging models appears to be limited or not publicly available.

Generally, the DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically. Similarly, the ABTS assay assesses the capacity of a substance to scavenge the ABTS radical cation. The antioxidant activity in these assays is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to scavenge 50% of the radicals.

Although no direct experimental results for this compound were found, research on other N-substituted anthranilic acid derivatives has been conducted in the context of different biological activities, primarily focusing on anti-inflammatory properties. For instance, studies on various N-acylanthranilic acid derivatives have been performed, but these investigations did not include evaluations of their radical scavenging potential.

Inhibition of Lipid Peroxidation

There is a notable absence of specific research in the available scientific literature detailing the inhibitory effects of this compound on lipid peroxidation. Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of lipid degradation and the formation of harmful byproducts. Assays for lipid peroxidation often involve inducing oxidation in a lipid-rich medium, such as linoleic acid or biological membranes, and then measuring the formation of peroxidation products like malondialdehyde (MDA) or conjugated dienes.

While the antioxidant properties of various classes of compounds, including some benzoic acid derivatives, have been studied in relation to their ability to inhibit lipid peroxidation, specific data for this compound and its analogs is not available in the reviewed literature. The potential of this specific chemical scaffold to act as a chain-breaking antioxidant by interrupting the propagation of lipid peroxidation remains to be experimentally determined.

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Due to the lack of specific studies on the biological activities of a series of this compound analogs, a detailed structure-activity relationship (SAR) analysis for this particular scaffold cannot be constructed at this time. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological effects, thereby guiding the design of more potent and selective compounds.

Correlation of Structural Modifications with Biological Response

Without experimental data on a range of structurally related analogs of this compound, it is not possible to establish a correlation between specific structural modifications and their impact on biological responses such as antioxidant activity. Key modifications that would typically be investigated in an SAR study of this scaffold would include:

Alterations of the N-alkyl chain: Varying the length and branching of the propyl group to understand the influence of lipophilicity and steric factors.

Substitution on the aromatic ring: Introducing different substituents at various positions on the benzoic acid ring to probe electronic and steric effects.

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements—the essential structural features required for a specific biological activity—for the this compound scaffold is contingent upon the availability of activity data for a diverse set of its analogs. A pharmacophore model for antioxidant activity would typically highlight features such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers that are crucial for interaction with free radicals or enzymes involved in oxidative stress. Given the current absence of such data, the key pharmacophoric elements for the antioxidant activity of this class of compounds remain undefined.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The synthesis of N-alkylated anthranilic acid derivatives, such as 5-Methyl-2-(propylamino)benzoic acid, is moving beyond traditional methods towards more efficient, scalable, and environmentally friendly techniques. Classical approaches like the Ullmann condensation, which involves reacting an o-chloro benzoic acid with an amine in the presence of a copper catalyst, are being refined. mdpi.com

Modern advancements focus on improving yield, reducing reaction times, and simplifying purification. chemeo.com Emerging methodologies that could be applied to the synthesis of this compound and its derivatives include:

Ultrasonic and Microwave Irradiation: These techniques can enhance and accelerate copper-catalyzed coupling reactions, often leading to higher product yields in shorter times compared to conventional heating. chemeo.com

Solid-Phase Synthesis: This approach is particularly advantageous for creating libraries of N-substituted anthranilic acid derivatives. By immobilizing the starting material on a solid support, reagents and catalysts can be easily washed away, simplifying the purification process and making it suitable for high-throughput synthesis. mdpi.com Methods like Buchwald-Hartwig amination and reductive amination have been successfully adapted to solid-phase synthesis for this class of compounds. mdpi.com

Continuous Flow Microreactors: The alkylation of substituted benzoic acids has been studied in continuous flow microfluidic reactors. acs.org This technology offers precise control over reaction parameters like temperature and mixing, leading to improved consistency and the ability to safely handle highly reactive intermediates. acs.org

Novel Precursor Routes: An efficient and environmentally friendly method for producing N-substituted anthranilic acids involves the oxidation of isatin (B1672199) compounds. researchgate.netnih.gov This methodology allows for the preparation of various derivatives in short reaction times without the need for catalysts, using aqueous basic solutions. researchgate.netnih.gov

Interactive Table: Comparison of Synthetic Methodologies for N-Alkylated Benzoic Acids

| Methodology | Key Advantages | Relevant Precursors | Reference |

| Ullmann Condensation | Well-established, versatile | o-chlorobenzoic acid, anilines/amines | mdpi.com |

| Ultrasound-Assisted Coupling | Increased reaction rate, higher yields | 2-halogenobenzoic acids, aromatic amines | chemeo.com |

| Solid-Phase Synthesis | High-throughput, simplified purification | Immobilized 2-iodoterephthalate | mdpi.com |

| Isatin Oxidation | Environmentally friendly, catalyst-free | Substituted isatins | researchgate.netnih.gov |

| Flow Microreactors | Precise control, enhanced safety | Substituted benzoic acids, alkylating agents | acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. For a compound like this compound, these computational tools offer the ability to predict its properties and design novel analogues with enhanced characteristics without synthesizing every possibility. researchgate.net

Key applications of AI/ML in the context of this compound include:

Virtual Screening and Target Identification: AI/ML models can screen vast virtual libraries of molecules to identify compounds that are likely to interact with a specific biological target. nih.gov This can help prioritize which derivatives of this compound should be synthesized and tested. nih.gov

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms like Support Vector Machines (SVM) and Random Forest to correlate a molecule's structure with its biological activity or physicochemical properties. nih.govnih.gov Such models could predict the activity of new analogues of this compound.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. researchgate.net These tools could be used to generate novel structures based on the this compound scaffold, tailored for improved binding affinity to a target or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

In Silico ADMET Screening: Computational methods are used to predict the drug-likeness and pharmacokinetic properties of compounds early in the design process. nih.gov This allows researchers to filter out molecules that are likely to fail later in development, saving time and resources.

Exploration of Novel Target Interactions

While the specific biological activities of this compound are not extensively documented, its structural class—N-substituted aminobenzoic acids—is known to interact with a wide range of biological targets. Future research will likely involve screening this compound and its derivatives against diverse targets to uncover new therapeutic potential.

Based on the activities of analogous structures, potential areas of exploration include:

Enzyme Inhibition: Benzoic acid derivatives have been designed as inhibitors for various enzymes. Examples include influenza neuraminidase, acetylcholinesterase, and carbonic anhydrases, which are targets for antiviral and neurodegenerative disease therapies, respectively. researchgate.netnist.gov Other related structures have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in managing diabetes. nih.gov

Ion Channel Modulation: A structurally related compound, 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), is known to act as a chloride channel inhibitor and has been shown to affect CaMKII signaling, which plays a role in cell proliferation and migration. researchgate.netchemdict.com This suggests that this compound could be investigated for its effects on various ion channels.

Metabolic Pathway Targeting: The metabolic enzyme hexokinase-II (HK-II) has been identified as a potential target for novel anticancer agents. nih.gov Screening this compound and its analogues against such metabolic targets could reveal new opportunities in oncology.

Antimicrobial Activity: Para-aminobenzoic acid (PABA) and its derivatives have demonstrated antibacterial and antifungal properties, indicating that the aminobenzoic acid scaffold is a promising starting point for the development of new antimicrobial agents. mdpi.com

Potential as Building Blocks for Complex Supramolecular Architectures

The structure of this compound contains key functional groups—a carboxylic acid (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor)—that make it an excellent candidate for use as a "building block" or "tecton" in supramolecular chemistry and crystal engineering.

Future research in this area could focus on:

Cocrystal Formation: Benzoic acid derivatives are frequently used to form cocrystals with other molecules, particularly organic amines. bldpharm.com The predictable hydrogen bonding between the carboxylic acid and amine functionalities can be used to design new solid-state materials with tailored properties, such as altered solubility or melting points. nih.gov

Hydrogen-Bonded Dimers and Polymers: The carboxylic acid group readily forms strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. researchgate.netresearchgate.net These dimers can then self-assemble into larger one-, two-, or three-dimensional networks through other non-covalent interactions, such as the N-H···O bonds facilitated by the propylamino group. mdpi.combldpharm.com

Liquid Crystal Development: Para-substituted benzoic acids are known to form liquid crystals through the dimerization of their carboxyl groups. By creating blends of different alkylbenzoic acids, it is possible to form asymmetric heterodimers, which can extend the temperature range of the liquid crystalline state. The specific substitution pattern of this compound could be exploited to design novel liquid crystalline materials.

Table of Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Compound Name | This compound | bldpharm.com |

| CAS Number | 893727-34-9 | bldpharm.comnih.gov |

| Molecular Formula | C11H15NO2 | chemeo.comnist.gov |

| Molecular Weight | 193.24 g/mol | chemeo.comnist.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.